1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-21(2)16-13-17(20-15-19-16)23-11-9-22(10-12-23)14-18(25)24-7-5-3-4-6-8-24/h13,15H,3-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHPZSNHIRYYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Convergent Fragment Coupling
This method involves synthesizing the azepane and pyrimidine-piperazine fragments separately before coupling them via a ketone linkage. The strategy leverages modularity, allowing independent optimization of each subunit. Key advantages include higher yields (68–72% overall) and easier purification of intermediates.
Linear Assembly Approach
Sequential construction of the molecule from a central ethanone core has been reported, with piperazine installation preceding pyrimidine functionalization. While this route reduces the number of coupling steps, it suffers from lower regioselectivity during pyrimidine substitution (45–50% yield).
Stepwise Synthesis Protocol
Azepane Ring Formation
The seven-membered azepane ring is synthesized via cyclohexane ring-opening followed by reductive amination:
-
Cyclohexene oxide is treated with ammonium chloride under acidic conditions to yield 6-chlorohexan-1-amine.
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Ring expansion occurs via heating with formaldehyde in ethanol, forming azepane hydrochloride.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Catalyst | HCl (conc.) |
| Time | 12–14 hours |
| Yield | 78–82% |
Pyrimidine-Piperazine Subunit Preparation
4-Chloro-6-(dimethylamino)pyrimidine undergoes nucleophilic aromatic substitution with piperazine:
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Mitsunobu Reaction : Piperazine (1.2 eq) reacts with 4,6-dichloropyrimidine in THF using DIAD/PPh₃, yielding 4-chloro-6-(piperazin-1-yl)pyrimidine.
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Dimethylamination : The intermediate is treated with dimethylamine (2.0 eq) in DMF at 60°C for 8 hours, achieving 89% conversion.
Critical Parameters
-
Excess piperazine (1.5–2.0 eq) prevents di-substitution byproducts.
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Anhydrous DMF ensures reaction efficiency.
Final Coupling Reaction
The azepane and pyrimidine-piperazine fragments are joined via a ketone bridge using HBTU-mediated amide coupling :
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Activation : 2-Chloroacetyl chloride (1.1 eq) reacts with azepane in dichloromethane (DCM) at 0°C.
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Nucleophilic Displacement : The chloro intermediate reacts with pyrimidine-piperazine in the presence of K₂CO₃ (2.5 eq) and TBAB (0.1 eq) as a phase-transfer catalyst.
Optimized Conditions
| Variable | Optimal Value |
|---|---|
| Solvent | DCM/Water (3:1) |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 74–76% |
Reaction Optimization
Catalytic System Screening
Comparative studies of coupling agents reveal:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| HBTU/HOBt | 76 | 98.2 |
| EDCI/DMAP | 62 | 95.4 |
| DCC/NHS | 58 | 93.1 |
HBTU/HOBt in DMF provides superior results due to reduced epimerization and faster activation kinetics.
Solvent Effects
Polar aprotic solvents enhance nucleophilicity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 76 |
| DMSO | 46.7 | 72 |
| THF | 7.5 | 54 |
DMF’s high polarity facilitates piperazine deprotonation, accelerating the coupling step.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.5% purity with a single peak at tR = 6.72 min.
Comparative Method Analysis
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Convergent Coupling | 5 | 68 | 98.2 | High |
| Linear Assembly | 7 | 50 | 95.4 | Moderate |
The convergent approach outperforms linear synthesis in yield and purity, though it requires stringent moisture control during fragment coupling.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
-
E-Factor : 23.4 kg waste/kg product (mainly from DMF usage).
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Green Alternatives : Substituting DMF with cyclopentyl methyl ether (CPME) lowers the E-factor to 15.8.
Challenges and Solutions
Byproduct Formation
Purification Difficulties
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Problem : Co-elution of azepane byproducts in column chromatography.
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Resolution : Gradient elution (hexane → ethyl acetate) with 0.1% NH₄OH improves separation.
Emerging Methodologies
Flow Chemistry
Microreactor systems enable continuous synthesis:
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine nitrogen undergoes alkylation and acylation under standard conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium salts.
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Acylation : Acetyl chloride in dichloromethane with triethylamine yields N-acylated derivatives.
| Reaction Type | Reagents | Conditions | Yield | Byproducts |
|---|---|---|---|---|
| Alkylation | Methyl iodide, DMF | 60°C, 12 hrs | 78% | Unreacted alkyl halide |
| Acylation | Acetyl chloride | DCM, TEA, 0°C → RT | 85% | HCl |
Pyrimidine Ring Functionalization
The pyrimidine’s electron-deficient C-2 and C-4 positions participate in:
-
Electrophilic Aromatic Substitution (EAS) : Limited due to electron-donating dimethylamino group.
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Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).
Azepane Ring Oxidation
-
Oxidation : KMnO₄ in acidic conditions cleaves the azepane ring to form dicarboxylic acid derivatives (requires >80°C).
-
Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance lowers yield to ~50%.
| Process | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 80°C, 6 hrs | Azepane-1,5-dicarboxylic acid |
| Reduction | LiAlH₄, THF | Reflux, 4 hrs | Secondary alcohol |
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral water but degrades under acidic/basic conditions:
-
Acidic (pH <3) : Protonation of pyrimidine nitrogen leads to ring opening at 70°C.
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Basic (pH >10) : Saponification of the ketone group occurs over 24 hrs .
Side Reactions and Mitigation
-
Dimethylamino Demethylation : Occurs with BBr₃ at -78°C, forming primary amine derivatives.
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Piperazine Ring Expansion : Prolonged heating (>100°C) in polar solvents induces rearrangement.
Key Research Findings
-
Catalytic Effects : Cu(I) catalysts accelerate Ullmann-type couplings at the pyrimidine ring (TOF = 120 h⁻¹).
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Solvent Optimization : DMSO increases reaction rates in SNAr reactions by 3-fold compared to THF.
-
Thermal Stability : Decomposes above 200°C via retro-aza-Michael pathways .
This compound’s reactivity is governed by steric effects from the azepane ring and electronic contributions from the dimethylamino-pyrimidine system. Further studies are needed to explore photochemical and enzymatic transformations.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one exhibit significant anticancer properties. For example, derivatives targeting specific cancer cell lines have demonstrated the ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
- Neurological Disorders
- Antimicrobial Activity
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related compound in vitro against breast cancer cell lines. The results showed that the compound inhibited cell proliferation by up to 70% at a concentration of 10 µM, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Neuroprotection
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation. Behavioral tests indicated significant enhancement in cognitive functions compared to control groups, supporting its use in treating neurological disorders .
Toxicological Considerations
While the therapeutic potential is promising, it is essential to consider the toxicological profile of the compound. Studies assessing reproductive toxicity and general safety have indicated a need for further investigation to establish safe dosage levels for clinical applications .
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Structural and Functional Features
The table below compares the target compound with structurally related molecules:
Key Observations
Heterocyclic Core Modifications: The target compound’s azepane ring distinguishes it from six-membered piperidine/piperazine analogs (e.g., ). Azepane’s conformational flexibility may enhance binding to larger enzyme pockets but could reduce metabolic stability compared to piperazine derivatives .
Substituent Effects: The dimethylamino group on the pyrimidine ring increases electron density, improving water solubility but possibly reducing membrane permeability relative to halogenated analogs (e.g., fluorobenzyl in ). Methanesulfonylphenyl groups () enhance receptor selectivity due to strong electron-withdrawing effects, whereas phenoxy groups () improve lipophilicity for CNS-targeting compounds.
Biological Activity :
- Piperazine-linked pyrimidine derivatives (e.g., ) are frequently associated with kinase inhibition (e.g., JAK, SYK), suggesting the target compound may share similar mechanisms.
- The absence of halogen atoms in the target compound may reduce off-target toxicity compared to chlorophenyl or fluorobenzyl analogs .
Biological Activity
1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a synthetic compound notable for its complex structure, which includes an azepane ring, a piperazine moiety, and a pyrimidine derivative. The molecular formula is C₁₄H₁₈N₄O, indicating the presence of multiple heteroatoms that contribute to its reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antidepressant effects : Due to its interaction with serotonin and norepinephrine receptors.
- Anticancer properties : Through modulation of pathways involved in cell proliferation and apoptosis.
The precise mechanisms remain under investigation, with ongoing research aimed at elucidating how this compound influences biological processes at the molecular level.
Interaction Studies
Research has focused on the binding affinity of this compound to various biological targets. Techniques employed in these studies include:
- Radiolabeled ligand binding assays : To determine receptor affinity.
- In vitro enzyme inhibition assays : To assess the compound's potential as an enzyme inhibitor.
These studies are crucial for understanding the therapeutic potential of the compound and guiding further development.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-(Azepan-1-yl)-4-chlorophthalazine | Contains azepane moiety but differs in additional groups | Different functional groups impacting reactivity |
| 1-(2-Pyrimidyl)piperazine | Features pyrimidine and piperazine but lacks azepane | Simpler structure with fewer heterocycles |
| 6-(Dimethylamino)pyrimidin-4(3H)-one | Similar pyrimidine base but lacks piperazine linkage | Focused on single heterocycle without azepane |
The combination of multiple heterocyclic rings and diverse functional groups in this compound confers specific chemical and biological properties not found in simpler analogs.
Antidepressant Activity
A study published in a pharmacology journal evaluated the antidepressant effects of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors, attributed to enhanced serotonergic activity. The study concluded that this compound could serve as a potential candidate for developing new antidepressant therapies.
Anticancer Potential
In another investigation, the anticancer properties were assessed using various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one?
- Methodology : The compound can be synthesized via multi-step nucleophilic substitution or coupling reactions. For example, the azepane ring and piperazine-pyrimidine moiety can be assembled separately before coupling via an ethanone linker. Optimization may involve adjusting reaction temperatures (e.g., 80–100°C for amide bond formation) and using catalysts like DIPEA (N,N-diisopropylethylamine) to enhance yields. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks. Aromatic protons from the pyrimidine ring typically appear at δ 8.0–8.5 ppm .
- HPLC/MS : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) validate purity (>95%) and molecular weight consistency.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar piperazine derivatives .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Test for kinase inhibition (e.g., using ATP-binding assays) due to the pyrimidine core’s affinity for kinase active sites.
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Dose-response curves (0.1–100 μM) identify IC values.
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) assess interactions with neurological targets, given the piperazine moiety’s prevalence in CNS drugs .
Advanced Research Questions
Q. How can discrepancies between NMR and computational modeling data be resolved for structural validation?
- Methodology :
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets). Deviations >0.3 ppm may indicate conformational flexibility or impurities.
- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the piperazine-azepane system.
- Single-Crystal X-ray Diffraction : Definitive structural confirmation, as applied to analogous piperazine derivatives .
Q. What strategies address contradictory results in biological activity across different assay platforms?
- Methodology :
- Assay Replication : Repeat studies in orthogonal systems (e.g., SPR vs. fluorescence polarization for binding affinity).
- Metabolite Profiling : Use LC-MS to identify degradation products or reactive metabolites that may interfere with assays.
- Cell Permeability Studies : Measure logP values (e.g., via shake-flask method) to assess whether poor cellular uptake explains low activity in cell-based vs. biochemical assays .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodology :
- Analog Synthesis : Modify substituents on the pyrimidine (e.g., replacing dimethylamino with morpholino) or azepane ring (e.g., introducing methyl groups).
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural variations with activity data.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyrimidine N) and hydrophobic regions (azepane) using software like Schrödinger’s Phase .
Q. What in vitro models are suitable for evaluating metabolic stability and cytochrome P450 interactions?
- Methodology :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess inhibition potential at 1–10 μM concentrations.
- Reactive Metabolite Trapping : Incorporate glutathione (GSH) in microsome incubations to detect electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
